diethoxyphosphinoyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxyphosphinoyl azide is an organic compound that belongs to the family of azides, which are known for their high reactivity and versatility in various chemical reactions
Preparation Methods
Diethoxyphosphinoyl azide can be synthesized through several methods. One common synthetic route involves the reaction of diethoxyphosphinoyl chloride with sodium azide in an appropriate solvent such as acetone . The reaction typically proceeds under mild conditions and yields the desired azide compound in high purity. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Diethoxyphosphinoyl azide undergoes a variety of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines, to form phosphoramidates.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: This compound can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Curtius Rearrangement: This reaction involves the thermal decomposition of the azide to form an isocyanate intermediate, which can further react to form ureas or carbamates.
Scientific Research Applications
Diethoxyphosphinoyl azide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including peptides and heterocycles.
Material Sciences: The compound is employed in the cross-linking of polymers and the modification of material properties.
Medicinal Chemistry: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: It is utilized in bioorthogonal click chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of diethoxyphosphinoyl azide involves its high reactivity as an azide compound. It can act as a nucleophile, electrophile, or 1,3-dipole in various reactions . The azide group can be converted into highly reactive intermediates such as nitrenes or isocyanates, which can then participate in further chemical transformations . These reactive intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Diethoxyphosphinoyl azide can be compared with other similar azide compounds, such as diphenylphosphoryl azide and trimethylsilyl azide . While all these compounds share the azide functional group, this compound is unique in its specific reactivity and applications. For example:
Diphenylphosphoryl Azide: Used extensively in peptide synthesis and the Curtius rearrangement.
Trimethylsilyl Azide: Commonly used as a reagent in organic synthesis for introducing azide groups.
This compound stands out due to its versatility and efficiency in various synthetic applications, making it a valuable tool in both academic and industrial research.
Properties
CAS No. |
1516-68-3 |
---|---|
Molecular Formula |
C4H10N3O3P |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.